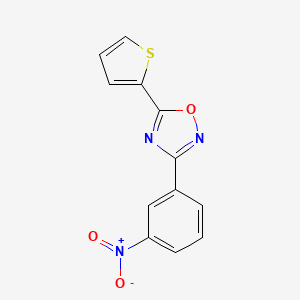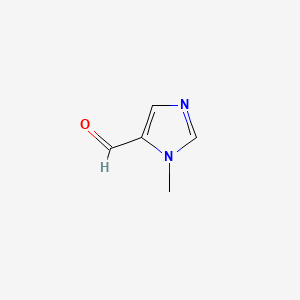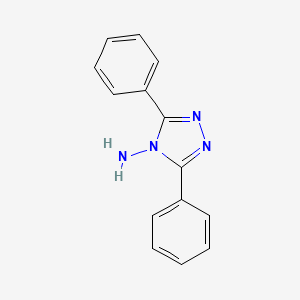![molecular formula C5H4N4 B1296867 1,2,4-Triazolo[4,3-b]pyridazine CAS No. 274-83-9](/img/structure/B1296867.png)
1,2,4-Triazolo[4,3-b]pyridazine
Vue d'ensemble
Description
1,2,4-Triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science This compound is characterized by a fused ring system consisting of a triazole ring and a pyridazine ring
Applications De Recherche Scientifique
1,2,4-Triazolo[4,3-b]pyridazine has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
It’s worth noting that similar compounds have shown inhibitory activity against c-met protein kinase , and have been used in the construction of low-sensitivity high-energy materials .
Mode of Action
It’s known that similar compounds have exhibited excellent anti-tumor activity against various cancer cell lines .
Biochemical Pathways
Related compounds have been noted for their role in medicinal chemistry, such as c-met inhibition or gaba a modulating activity .
Result of Action
1,2,4-Triazolo[4,3-b]pyridazine has been used to construct new low-sensitivity high-energy materials . Two exemplary compounds were synthesized and characterized, and their properties, including detonation velocities and pressures, were evaluated based on their densities and heats of formation . They were found to be highly energetic materials with low sensitivities and good thermostability .
Action Environment
It’s worth noting that the onset decomposition temperatures of the synthesized compounds were measured, indicating a consideration of thermal stability .
Analyse Biochimique
Biochemical Properties
1,2,4-Triazolo[4,3-b]pyridazine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including carbonic anhydrase, cholinesterase, and alkaline phosphatase . These interactions often result in enzyme inhibition, which can modulate biochemical pathways and cellular functions. For instance, the inhibition of carbonic anhydrase by this compound can affect pH regulation and ion transport in cells .
Cellular Effects
This compound has been shown to influence various cellular processes. It can induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53, Bax, caspase-3, caspase-8, and caspase-9, while downregulating the anti-apoptotic gene Bcl2 . Additionally, this compound can arrest the cell cycle at the G2/M phase, thereby inhibiting cell proliferation . These effects are mediated through the modulation of cell signaling pathways and gene expression.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with specific biomolecules. For example, it can bind to the active sites of enzymes such as PARP-1 and EGFR, leading to their inhibition . This inhibition can result in the suppression of DNA repair mechanisms and cell proliferation, respectively. Furthermore, molecular docking studies have highlighted the binding disposition of this compound within the active sites of these enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including apoptosis and cell cycle arrest .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as anticancer and antimicrobial activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism can lead to the formation of active or inactive metabolites, influencing its overall pharmacological profile .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions can affect its localization and accumulation in different cellular compartments. For instance, the compound may be actively transported into cells via membrane transporters, influencing its intracellular concentration and biological activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to exert its effects on gene expression or to the mitochondria to induce apoptosis . Understanding its subcellular localization can provide insights into its mechanism of action and therapeutic potential.
Méthodes De Préparation
The synthesis of 1,2,4-Triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of hydrazine derivatives with dicarbonyl compounds, followed by cyclization to form the triazole ring. Another approach involves the use of ortho esters in the presence of acid catalysts to achieve the desired annulation .
Industrial production methods often employ similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
1,2,4-Triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific substituents on the triazole or pyridazine rings.
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Propriétés
IUPAC Name |
[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-5-8-6-4-9(5)7-3-1/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRACHDVMKITFAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=CN2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341964 | |
| Record name | 1,2,4-Triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274-83-9 | |
| Record name | 1,2,4-Triazolo[4,3-b]pyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-b]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common synthetic approaches for 1,2,4-triazolo[4,3-b]pyridazines?
A1: Several methods have been explored for synthesizing 1,2,4-triazolo[4,3-b]pyridazines. Common strategies include:
- Cyclocondensation of hydrazinopyridazines with orthoesters: This method involves reacting substituted hydrazinopyridazines with orthoesters to form the triazole ring. [, ]
- Oxidative cyclization of hydrazone analogs: Another approach utilizes substituted hydrazinopyridazines, converting them to hydrazone analogs, followed by oxidative cyclization, often using nitrobenzene as an oxidizing agent. [, ]
- Multicomponent reactions: Researchers have also employed multicomponent reactions (MCRs) for efficient synthesis, offering advantages like high yields and reduced reaction steps. []
Q2: What is the molecular formula and weight of 1,2,4-triazolo[4,3-b]pyridazine?
A2: The molecular formula of the unsubstituted this compound is C5H4N4, and its molecular weight is 116.10 g/mol.
Q3: What spectroscopic data is available for characterizing 1,2,4-triazolo[4,3-b]pyridazines?
A3: Researchers utilize various spectroscopic techniques for structural characterization, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H NMR and 13C NMR provide valuable information about the compound's structure, proton, and carbon environments. [, ]
- Infrared (IR) spectroscopy: IR spectroscopy helps identify functional groups present in the molecule through their characteristic absorption bands. []
- Mass spectrometry (MS): MS provides information about the compound's molecular weight and fragmentation pattern, aiding in structural elucidation. []
- X-ray diffraction: X-ray diffraction analysis allows for determining the compound's crystal structure, revealing bond lengths, angles, and intermolecular interactions. [, , ]
Q4: How do structural modifications of this compound impact its biological activity?
A4: Research demonstrates that even subtle alterations to the this compound scaffold significantly impact its biological activity, including:
- Substituents at the 3- and 6-positions: Modifications at these positions are particularly influential. For instance, introducing aryl groups at the 6-position can enhance binding affinity to specific targets. [, ]
- Presence of halogen atoms: Incorporating halogen atoms, especially fluorine, has been shown to modulate potency and selectivity towards specific targets. [, ]
- Introduction of bulky groups: Adding bulky groups, like tert-butyl, can influence the compound's interaction with target proteins and subsequently affect its pharmacological profile. [, ]
Q5: Can you provide examples of how specific structural changes have led to desirable pharmacological effects?
A5:
- Anxiolytic activity without sedation: Researchers developed 7-(1,1-dimethylethyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-1,2,4-triazolo[4,3-b]pyridazine (TPA023), a compound with selective agonist activity at the α2 and α3 subtypes of GABAA receptors, while acting as an antagonist at the α1 and α5 subtypes. This selectivity profile translated into potent anxiolytic effects in animal models without causing sedation, a common side effect of traditional benzodiazepines. [, , ]
- Antitubulin activity: Replacing the isomerizable linker of the anticancer agent combretastatin A-4 (CA-4) with the rigid this compound scaffold led to the development of potent antitubulin agents. In particular, compound 4q with a 3-amino-4-methoxyphenyl group at the 6-position demonstrated potent antiproliferative activity against various cancer cell lines by effectively inhibiting tubulin polymerization. []
Q6: What are the potential therapeutic applications of 1,2,4-triazolo[4,3-b]pyridazines?
A6: 1,2,4-triazolo[4,3-b]pyridazines exhibit a wide range of biological activities, making them promising candidates for various therapeutic applications:
- Anxiolytics: Compounds like TPA023, with selective activity at specific GABAA receptor subtypes, show promise as anxiolytics with potentially reduced side effects compared to traditional benzodiazepines. [, , ]
- Anticancer agents: Derivatives like compound 4q have demonstrated potent antitubulin activity, making them attractive candidates for developing new anticancer therapies. []
- Anti-inflammatory agents: Some this compound derivatives have shown potential as modulators of tumor necrosis factor alpha (TNFα), a critical mediator in inflammatory responses, suggesting potential applications for treating inflammatory disorders. []
- Antibacterial and antifungal agents: Several studies have reported on the antibacterial and antifungal properties of certain this compound derivatives. [, ]
Q7: How does this compound interact with its target to exert its biological effects?
A7: The specific interaction mechanism varies depending on the target and the substituents present on the this compound scaffold:
- GABAA receptor modulation: Compounds like TPA023 bind to the benzodiazepine binding site on GABAA receptors, modulating the receptor's response to GABA, the primary inhibitory neurotransmitter in the central nervous system. [, , ]
- Tubulin polymerization inhibition: Antitubulin agents like compound 4q bind to tubulin, a protein crucial for cell division, and prevent its polymerization into microtubules, ultimately leading to cell cycle arrest and apoptosis. []
Q8: What is known about the ADME (absorption, distribution, metabolism, excretion) profile of 1,2,4-triazolo[4,3-b]pyridazines?
A8: While research on the ADME profile of the entire class is limited, studies on specific derivatives like TPA023 provide valuable insights:
- Absorption: TPA023 is well-absorbed after oral administration in humans, reaching peak plasma concentrations within approximately 2 hours. []
- Metabolism: TPA023 undergoes extensive metabolism in humans, primarily via tert-butyl hydroxylation, N-deethylation, and direct N-glucuronidation. []
- Excretion: Following oral administration, the majority of TPA023-derived radioactivity is excreted in urine and feces, with a higher proportion found in urine. []
Q9: How is computational chemistry employed in the research of 1,2,4-triazolo[4,3-b]pyridazines?
A9: Computational chemistry plays a significant role in understanding the properties and behavior of this compound class:
- Molecular modeling: Researchers use molecular modeling techniques to visualize and analyze the three-dimensional structure of this compound derivatives. These models help understand the compound's interaction with its biological targets and guide the design of new analogs with improved properties. []
- Quantitative structure-activity relationship (QSAR) studies: QSAR models are developed to correlate the biological activity of a series of compounds with their structural features. These models assist in predicting the activity of new analogs and prioritizing the synthesis of promising candidates. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B1296794.png)







![5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1296812.png)

